Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-
Description
The compound “Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-” is a chiral aldehyde featuring a tetrahydro-2H-pyran (THP) ether group at the second carbon of the propanal backbone. The (2S)-configuration indicates stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The THP group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes .
Properties
CAS No. |
76438-34-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(2S)-2-(oxan-2-yloxy)propanal |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)11-8-4-2-3-5-10-8/h6-8H,2-5H2,1H3/t7-,8?/m0/s1 |
InChI Key |
QKUHRTGCQROYPJ-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C=O)OC1CCCCO1 |
Canonical SMILES |
CC(C=O)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- typically involves the reaction of propanal with tetrahydro-2H-pyran-2-ol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the hydroxyl group of tetrahydro-2H-pyran-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydro-2H-pyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(tetrahydro-2H-pyran-2-yl)oxy]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)- depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The tetrahydro-2H-pyran-2-yloxy group can influence the compound’s reactivity and interactions with other molecules, thereby modulating its effects.
Comparison with Similar Compounds
Functional Group Variations
Aldehyde vs. Ester Derivatives
- Propanal, 2-[(THP)oxy]-, (2S)- : The aldehyde functional group (–CHO) enables nucleophilic additions (e.g., Grignard reactions) and oxidation/reduction transformations. Its reactivity is critical in forming carbon-carbon bonds in multistep syntheses .
- Ethyl 2-[(THP)oxy]propanoate (CAS 73208-70-5): This ester derivative (C10H18O4, MW 202.25) replaces the aldehyde with an ethyl ester (–COOEt). Esters are less reactive toward nucleophiles but undergo hydrolysis or transesterification, making them intermediates for carboxylic acids or amides .
| Property | Propanal, 2-[(THP)oxy]-, (2S)- | Ethyl 2-[(THP)oxy]propanoate |
|---|---|---|
| Functional Group | Aldehyde (–CHO) | Ester (–COOEt) |
| Molecular Formula | C8H14O3 (estimated) | C10H18O4 |
| Reactivity | High (nucleophilic addition) | Moderate (hydrolysis) |
| Key Applications | Chiral building block | Protected acid intermediate |
Tosylate Derivatives
- (2S)-2-[(THP)oxy]-1-propanol 4-methylbenzenesulfonate (CAS 42274-61-3): This tosylate (C15H22O5S, MW 314.4) replaces the aldehyde with a tosyl (–OTs) group. Tosylates are excellent leaving groups, facilitating SN2 reactions to introduce nucleophiles (e.g., amines, halides). This compound is pivotal in synthesizing chiral alcohols or amines under mild conditions .
Positional Isomerism
- Propanal, 2-[(THP)oxy]-, (2S)- : The THP group is on the second carbon, adjacent to the aldehyde. This proximity influences steric hindrance and electronic effects, directing reactivity at the aldehyde site .
- 1-Propanol, 3-[(THP)oxy] (CAS 2162-33-6): A positional isomer with the THP group on the third carbon (C8H16O3, MW 160.21). The distal substitution reduces steric constraints, altering solubility and reactivity patterns. Such isomers are used to study structure-activity relationships in drug design .
Substituent Variations in THP Ethers
- 2-(2-Propynyloxy)tetrahydro-2H-pyran (CAS 6089-04-9) : A propargyl ether variant (C8H12O2, MW 140.18). The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), expanding utility in bioconjugation and polymer chemistry compared to the aldehyde’s nucleophilic reactivity .
Complex Derivatives in Pharmaceutical Contexts
- Fluorinated Precursor (): A derivative with a quinoline-pyrrolidine scaffold and THP-protected alcohol. Used in fluorination studies at 110–125°C, achieving variable yields depending on precursor concentration and solvent homogeneity. Demonstrates the role of THP protection in stabilizing intermediates during radiopharmaceutical synthesis .
- Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran (CAS 126456-78-8) : A bulky sulfonyl-substituted derivative (C17H26O4S, MW 326.45). The sulfonyl group enhances electrophilicity, while the THP ether aids in controlled release of active pharmaceutical ingredients (APIs) .
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